molecular formula C21H16N4O5S B2795590 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-96-7

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2795590
CAS RN: 852135-96-7
M. Wt: 436.44
InChI Key: CVTLXAQQVYONJI-UHFFFAOYSA-N
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Description

  • Temperature (T) = 273 K .

Scientific Research Applications

Antitumor Activity

  • Andreani et al. (2005) synthesized guanylhydrazones from imidazo[2,1-b]thiazoles, which were tested for antitumor activity. They discovered that these compounds act as inhibitors of Complex III of the mitochondrial respiratory chain and can induce apoptosis in certain cell lines (Andreani et al., 2005).

Antimicrobial and Antifungal Activity

  • Güzeldemirci and Küçükbasmacı (2010) evaluated the antimicrobial activities of new compounds bearing the imidazo[2,1-b]thiazole moiety against various bacterial and fungal strains. Some compounds exhibited promising results (Güzeldemirci & Küçükbasmacı, 2010).
  • Raval, Naik, and Desai (2012) conducted a microwave-assisted synthesis of dihydrobenzo[b][1,4]thiazepine derivatives, demonstrating significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Cytotoxicity and Anti-Inflammatory Activity

  • Meriç, Incesu, and Hatipoğlu (2008) synthesized imidazo[2,1-b][1,3]thiazoles and evaluated their cytotoxic effects on cancer and noncancer cells. Some derivatives showed higher cytotoxic effects on cancer cells (Meriç, Incesu, & Hatipoğlu, 2008).
  • Labanauskas et al. (2000) synthesized dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones, which exhibited anti-inflammatory activity (Labanauskas et al., 2000).

Immunological Effects

  • Harraga et al. (1994) studied the effect of imidazo[2,1-b]thiazoles on human T trypsinized lymphocytes. They found that certain derivatives positively affect the expression of CD2 receptors (Harraga et al., 1994).

Other Applications

  • Ding et al. (2012) designed and synthesized imidazo[2,1-b]thiazole compounds to test their cytotoxicity against human cancer cell lines. They identified potential inhibitors against specific cancer cell lines (Ding et al., 2012).
  • Ali, Abou-State, and Ibrahim (1974) explored reactions involving imidazo[2,1-b]thiazol-3-one compounds, leading to various derivatives with potential applications (Ali, Abou-State, & Ibrahim, 1974).

Biochemical Analysis

Biochemical Properties

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that it may interact with these enzymes and potentially influence biochemical reactions involving them.

Cellular Effects

The cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide are not fully understood. It has been found to be an effective antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth by 60.04% . This suggests that it may have significant effects on cellular processes in these bacteria.

Molecular Mechanism

Its inhibitory effects on cholinestrases and lipoxygenase enzymes suggest that it may bind to these enzymes and inhibit their activity .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-12-19(20(26)22-14-5-6-17-18(10-14)30-8-7-29-17)31-21-23-16(11-24(12)21)13-3-2-4-15(9-13)25(27)28/h2-6,9-11H,7-8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTLXAQQVYONJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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